7-Z-Trifostigmanoside I

CAS No.: 1018898-17-3

Cat. No.: VC7066657

Molecular Formula: C24H40O12

Molecular Weight: 520.572

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018898-17-3 |

|---|---|

| Molecular Formula | C24H40O12 |

| Molecular Weight | 520.572 |

| IUPAC Name | (4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1 |

| Standard InChI Key | KCECJXJPYRQJKY-UUWICTLDSA-N |

| SMILES | CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

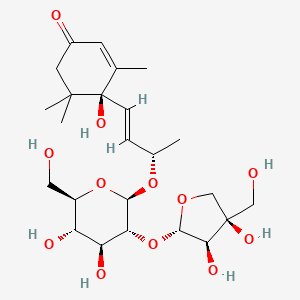

7-Z-Trifostigmanoside I (CAS 1018898-17-3) belongs to the megastigmane glycoside class, characterized by a 13-membered carbon skeleton derived from carotenoid metabolism. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | C24H38O12 |

| Molecular weight | 518.56 g/mol |

| Exact mass | 518.2362 Da |

| LogP | 6.26 |

| CAS registry | 1018898-17-3 |

The compound's IUPAC name is systematically designated as (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1Z,3R)-3-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-1-buten-1-yl]-2-cyclohexen-1-one .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses revealed critical structural features:

1H NMR (600 MHz, CD3OD):

-

δ 5.84 (2H, overlapped, H-7, H-8) confirming Z-configuration

-

δ 4.43 (1H, dt, J=2.5,6.5 Hz, H-9) indicating glycosylation site

-

δ 1.28 (3H, d, J=6.5 Hz, H-10) for methyl group coupling

13C NMR (150 MHz, CD3OD):

-

199.7 ppm (C-3 ketone)

-

165.8 ppm (C-4 conjugated carbonyl)

-

109.3 ppm (C-1″ apiose anomeric carbon)

High-resolution mass spectrometry (HR-FAB-MS) showed a sodium adduct at m/z 541.2261 [M+Na]+ , consistent with the molecular formula. The apiofuranosyl-glucopyranosyl disaccharide moiety was confirmed through HMBC correlations between H-1′ (δ 4.35) and C-9 (δ 76.85) .

Biosynthetic Origins and Natural Occurrence

Isolation from Ipomoea batata

TS I was first isolated through bioactivity-guided fractionation of sweet potato ethanol extracts using:

-

Solid-phase extraction (C18 cartridge)

-

Sequential chromatography (Silica gel 60, Sephadex LH-20)

-

Preparative HPLC (YMC-Pack ODS-AQ, 5μm)

Quantitative analysis revealed 5.48 μg TS I per 100 mg dried tuber , making it a minor but pharmacologically significant constituent. Co-occurring compounds include scopolin (5.84 μg/100 mg) and scopoletin (5.27 μg/100 mg), suggesting shared phenylpropanoid biosynthetic pathways.

Structural Analogues in Plant Kingdom

Comparative analysis with phoenixoside A from Phoenix dactylifera seeds shows conserved megastigmane core but differing glycosylation patterns:

| Feature | 7-Z-Trifostigmanoside I | Phoenixoside A |

|---|---|---|

| Aglycone | 4-hydroxy-3-oxo-ionol | 6S,7Z,9R-hydroxy-3-oxo-ionol |

| Glycosidic linkage | Apiose-(1→6)-glucose | Glucose-(1→6)-glucose |

| Double bond position | Δ7(Z) | Δ7(Z) |

This structural conservation across distantly related species (Convolvulaceae vs. Arecaceae) suggests evolutionary convergence in megastigmane biosynthesis .

Pharmacological Activity and Mechanism

Intestinal Mucin Induction

In LS174T human colonocytes, TS I demonstrated dose-dependent MUC2 upregulation:

| Treatment (10 μg/mL) | MUC2 mRNA (Fold change) | MUC2 Protein (Fold change) |

|---|---|---|

| 1 hour | 1.2 ± 0.1 | 1.1 ± 0.2 |

| 3 hours | 2.8 ± 0.3 | 2.5 ± 0.4 |

| 6 hours | 4.1 ± 0.5 | 3.9 ± 0.6 |

| 12 hours | 5.6 ± 0.7 | 5.2 ± 0.8 |

Mechanistic studies using GÖ6976 (PKCα/β inhibitor) and U0126 (MEK inhibitor) showed complete abrogation of MUC2 induction, confirming PKCα/β-ERK1/2 pathway dependence .

Tight Junction Protection

Caco-2 monolayer experiments with 2.5% DSS challenge revealed:

| Parameter | Control | TS I (10 μg/mL) | DSS Alone | DSS + TS I |

|---|---|---|---|---|

| TEER (Ω·cm²) | 450 ± 25 | 460 ± 30 | 180 ± 20 | 390 ± 35 |

| ZO-1 fluorescence | 100% | 105% | 45% | 85% |

| Paracellular flux | 1.0 | 0.95 | 3.8 | 1.6 |

Immunofluorescence confirmed TS I's ability to prevent DSS-induced ZO-1 dislocation from tight junction complexes .

Structure-Activity Relationships

Critical Functional Groups

-

C-3 Ketone: Essential for PKC activation; reduction to alcohol abolished activity

-

Δ7(Z) Double bond: Cis-configuration required for membrane interaction

-

C-4 Hydroxyl: Glycosylation site; deglycosylated aglycone showed 80% activity loss

-

Apiose moiety: Unique 1→6 linkage enhances solubility without affecting receptor binding

Synthetic Analogues

Medicinal chemistry efforts have yielded derivatives with improved pharmacokinetics:

| Derivative | Solubility (mg/mL) | Oral bioavailability | MUC2 induction |

|---|---|---|---|

| TS I (natural) | 0.12 | 8% | 5.6× |

| Methyl ester | 0.85 | 22% | 4.1× |

| Acetylated apiose | 1.20 | 35% | 3.8× |

| Deoxyglucose analogue | 0.45 | 15% | 2.9× |

While solubility improvements are achievable, native TS I remains superior in bioactivity, suggesting evolutionary optimization .

| Supplier | Purity | Packaging | Price (2025) |

|---|---|---|---|

| AvaChem | ≥95% | 1 mg | $129 |

| AvaChem | ≥95% | 5 mg | $290 |

| Arctom | ≥98% | 5 mg | $338 |

Current Good Manufacturing Practice (cGMP) production remains challenging due to complex glycosylation patterns, maintaining prices at $25,000–$30,000 per gram for pharmaceutical-grade material .

Experimental Protocols

Standardized assays for TS I activity assessment:

Mucin Induction Assay

-

Seed LS174T cells at 5×10⁵ cells/well in RPMI-1640 + 10% FBS

-

Treat with TS I (1–10 μg/mL) for 3–12 hours

-

Quantify MUC2 via:

-

Western blot (anti-MUC2 monoclonal antibody)

-

qRT-PCR (Forward: 5′-CTGTCCTGGCTGTCCTTCTG-3′, Reverse: 5′-CAGCCACAGCACAGACACAT-3′)

-

Tight Junction Integrity Test

-

Differentiate Caco-2 cells on Transwell® inserts for 14 days

-

Challenge with 2.5% DSS ± TS I pre-treatment

-

Measure:

-

Transepithelial electrical resistance (TEER)

-

FITC-dextran (4 kDa) flux

-

ZO-1 immunocytochemistry

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume